molecular formula C12H9F3N4O2 B2649395 2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866149-04-4

2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2649395
CAS No.: 866149-04-4
M. Wt: 298.225
InChI Key: IULBSBHDDPSBTC-UBKPWBPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrimidinones, which are heterocyclic aromatic organic compounds containing a pyrimidine ring fused with a ketone group. The presence of functional groups such as amino, hydroxyphenyl, and trifluoromethyl enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions

    Formation of the Pyrimidinone Core: The initial step involves the cyclization of appropriate precursors such as β-diketones with urea or thiourea under acidic or basic conditions to form the pyrimidinone ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Condensation Reaction: The final step involves the condensation of the pyrimidinone derivative with 3-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4(3H)-pyrimidinone: Lacks the hydroxyphenyl and trifluoromethyl groups, resulting in different chemical and biological properties.

    3-hydroxy-2-aminopyridine: Contains a pyridine ring instead of a pyrimidinone ring, leading to variations in reactivity and applications.

    6-trifluoromethyl-2-aminopyrimidine: Similar trifluoromethyl group but lacks the hydroxyphenyl group, affecting its overall activity.

Uniqueness

2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the hydroxyphenyl group allows for additional hydrogen bonding interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-3-[(E)-(3-hydroxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O2/c13-12(14,15)9-5-10(21)19(11(16)18-9)17-6-7-2-1-3-8(20)4-7/h1-6,20H,(H2,16,18)/b17-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULBSBHDDPSBTC-UBKPWBPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NN2C(=O)C=C(N=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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